molecular formula C19H21FN6O2S B2820177 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034229-96-2

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

货号: B2820177
CAS 编号: 2034229-96-2
分子量: 416.48
InChI 键: QZLQVTDGUVQTQH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN6O2S and its molecular weight is 416.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Piperidine Ring : A six-membered saturated nitrogen-containing ring.
  • Fluoropyrimidine Moiety : Enhances biological activity and metabolic stability.
  • Pyrazole and Benzenesulfonamide Groups : Contribute to its interaction with biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC18H20FN5O4S
Molecular Weight421.4 g/mol
CAS Number2034615-31-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways.

Interaction Studies

Research indicates that the compound may exhibit:

  • Enzyme Inhibition : Potentially inhibiting key enzymes in metabolic pathways, which can lead to therapeutic effects.
  • Receptor Modulation : Altering receptor activity, which could influence cellular responses.

Antitumor Activity

Several studies have reported the antitumor potential of compounds structurally similar to this compound. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines, showing significant cytotoxicity.
  • Mechanistic Insights : It was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Effects

The compound also exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Study 1: Synthesis and Biological Evaluation

A study published in MDPI explored the synthesis of related compounds and evaluated their biological activities. The findings suggested that modifications to the piperidine and pyrazole moieties significantly influenced their potency against cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

In another study, researchers investigated the SAR of similar compounds. They found that the introduction of fluorine in the pyrimidine ring enhanced binding affinity to target proteins, suggesting a crucial role in biological activity .

Study 3: Pharmacokinetics and Toxicology

Research focusing on pharmacokinetics indicated that this compound has favorable absorption characteristics with low toxicity profiles in preliminary animal studies .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, and what key reaction conditions must be optimized?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Functionalization of the piperidine ring with a fluoropyrimidine group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 2: Sulfonamide formation by reacting a sulfonyl chloride intermediate with a pyrazole-containing benzene derivative under inert conditions (e.g., dry DMF, 0–5°C) .
  • Key Conditions: Use catalysts like Pd(PPh₃)₄ for coupling reactions, monitor progress via TLC/HPLC, and purify via column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra to verify proton environments and carbon frameworks. For example, the fluoropyrimidine proton signals appear downfield (~8.5–9.0 ppm) .
  • Mass Spectrometry (LCMS): Confirm molecular weight (e.g., m/z [M+H]⁺) with >98% purity thresholds .
  • X-ray Crystallography: Resolve crystal structures to validate stereochemistry and bond angles, if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact due to acute toxicity risks .
  • Ventilation: Use fume hoods to prevent inhalation of aerosols/dust .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via authorized waste handlers .

Advanced Research Questions

Q. How can conflicting solubility or stability data for this compound be resolved during formulation studies?

  • Methodological Answer:

  • Controlled Stability Testing: Perform accelerated degradation studies under varying pH (1–13), temperatures (4–60°C), and light exposure. Compare HPLC profiles to identify degradation products .
  • Solubility Enhancement: Use co-solvents (e.g., PEG-400) or cyclodextrin complexes. Monitor solubility via dynamic light scattering (DLS) .
  • Reference Standards: Cross-validate results against certified reference materials (CRMs) with documented purity .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) profile in preclinical studies?

  • Methodological Answer:

  • Metabolic Stability Assays: Incubate with liver microsomes (human/rodent) to assess CYP450-mediated metabolism. Use LC-MS/MS to quantify metabolite formation .
  • Lipophilicity Adjustment: Introduce trifluoromethyl groups to enhance membrane permeability (logP optimization) .
  • Plasma Protein Binding: Evaluate via equilibrium dialysis; >90% binding may necessitate structural modifications to improve free fraction .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer:

  • Assay Validation: Standardize protocols (e.g., cell line viability, ATP levels) using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Dose-Response Reproducibility: Perform triplicate experiments with statistical analysis (e.g., IC₅₀ ± SEM). Address outliers via Grubbs’ test .
  • Target Engagement Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity to intended targets .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of derivatives?

  • Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol) .
  • QSAR Modeling: Apply partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett constants) with activity data .
  • ADMET Prediction: Utilize SwissADME to forecast absorption, distribution, and toxicity profiles .

属性

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2S/c20-16-13-21-19(22-14-16)25-10-6-15(7-11-25)12-24-29(27,28)18-4-2-17(3-5-18)26-9-1-8-23-26/h1-5,8-9,13-15,24H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLQVTDGUVQTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。